what are the basic properties of peptides
what are the basic properties of peptides
An in-depth guide to the foundational properties of peptides, tailored for researchers, scientists, and professionals in drug development.
This document provides a technical overview of the core physicochemical properties of peptides, including their structure, charge, polarity, and size. It summarizes key quantitative data in tabular form and offers detailed experimental protocols for the characterization of these biomolecules.
Fundamental Properties of Peptides
Peptides are short chains of amino acid residues linked by peptide bonds.[1] They are distinguished from proteins by their size, typically comprising 2 to 50 amino acids.[1][2] Peptides play crucial roles in a vast array of biological processes, acting as hormones, neurotransmitters, and signaling molecules.[1]
The Peptide Bond
The backbone of a peptide is formed by the sequential linkage of amino acids via a covalent bond known as a peptide bond. This bond is an amide linkage formed through a dehydration synthesis (or condensation) reaction between the carboxyl group (-COOH) of one amino acid and the amino group (-NH2) of another, releasing a molecule of water.[3]
Key Characteristics of the Peptide Bond:
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Rigid and Planar: Due to resonance and partial double bond character between the carbonyl carbon and the amide nitrogen, the peptide bond is rigid and planar.[1][3][4] This planarity restricts free rotation around the C-N bond, influencing the peptide's conformational possibilities.
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Trans Configuration: The atoms involved in the peptide bond are typically in a trans configuration to minimize steric hindrance between the side chains (R-groups) of adjacent amino acids.[1]
-
Stability: Peptide bonds are kinetically stable and resistant to degradation by heat or high salt concentrations.[3][5] Their hydrolysis requires specific enzymes (proteases) or harsh chemical conditions like strong acids at elevated temperatures.[3]
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Polarity: The peptide bond is polar, with the carbonyl oxygen having a partial negative charge and the amide hydrogen having a partial positive charge. This allows for the formation of hydrogen bonds, which are critical for stabilizing higher-order structures.[3]
Physicochemical Properties
The overall properties of a peptide are determined by the collective characteristics of its constituent amino acid residues, including their side chains (R-groups).
Charge and Isoelectric Point (pI)
The net charge of a peptide is dependent on the pH of its environment and the pKa values of its ionizable groups. These groups include the N-terminal amino group, the C-terminal carboxyl group, and the side chains of certain amino acids (Aspartic Acid, Glutamic Acid, Lysine, Arginine, Histidine, Cysteine, and Tyrosine).[6]
In an aqueous solution, these groups can exist in a protonated or deprotonated state.[7] At a specific pH, known as the isoelectric point (pI) , the peptide will have a net charge of zero.[8]
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If the solution pH < pI , the peptide will have a net positive charge.
-
If the solution pH > pI , the peptide will have a net negative charge.
The pI is a critical parameter for purification techniques such as ion-exchange chromatography and isoelectric focusing.[9]
Polarity, Hydrophobicity, and Solubility
The solubility of a peptide is governed by the polarity of its amino acid side chains.[6]
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Hydrophilic (Polar) Peptides: Peptides rich in polar or charged amino acids (e.g., Arginine, Aspartic Acid, Serine) are generally soluble in aqueous solutions.[10]
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Hydrophobic (Nonpolar) Peptides: Peptides containing a high proportion of nonpolar amino acids (e.g., Leucine, Valine, Phenylalanine) have poor water solubility and may require organic solvents for dissolution.[10]
The overall hydrophobicity of a peptide can be estimated using a hydropathy index, such as the Kyte-Doolittle scale, which assigns a hydrophobicity value to each amino acid. A positive grand average of hydropathy (GRAVY) score indicates a hydrophobic peptide, while a negative score suggests a hydrophilic peptide.[11]
Size and Molecular Weight
Peptides are classified based on the number of amino acid residues in their chain:[1]
-
Dipeptides: 2 amino acids
-
Tripeptides: 3 amino acids
-
Oligopeptides: 3-20 amino acids
-
Polypeptides: >20-50 amino acids
The molecular weight (MW) of a peptide is calculated by summing the molecular weights of its constituent amino acid residues and subtracting the molecular weight of water (18.02 Da) for each peptide bond formed. The average molecular weight of an amino acid residue in a protein is approximately 110 Da.[12]
Quantitative Data Summary
Quantitative data are essential for predicting peptide behavior in various experimental settings.
Table 1: Properties of the 20 Common Amino Acids
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight (Da) | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | Kyte-Doolittle Hydropathy Index |
|---|---|---|---|---|---|---|---|
| Alanine | Ala | A | 89.09 | 2.34 | 9.69 | - | 1.8 |
| Arginine | Arg | R | 174.20 | 2.17 | 9.04 | 12.48 | -4.5 |
| Asparagine | Asn | N | 132.12 | 2.02 | 8.80 | - | -3.5 |
| Aspartic Acid | Asp | D | 133.10 | 1.88 | 9.60 | 3.65 | -3.5 |
| Cysteine | Cys | C | 121.16 | 1.96 | 10.28 | 8.18 | 2.5 |
| Glutamic Acid | Glu | E | 147.13 | 2.19 | 9.67 | 4.25 | -3.5 |
| Glutamine | Gln | Q | 146.15 | 2.17 | 9.13 | - | -3.5 |
| Glycine | Gly | G | 75.07 | 2.34 | 9.60 | - | -0.4 |
| Histidine | His | H | 155.16 | 1.82 | 9.17 | 6.00 | -3.2 |
| Isoleucine | Ile | I | 131.17 | 2.36 | 9.60 | - | 4.5 |
| Leucine | Leu | L | 131.17 | 2.36 | 9.60 | - | 3.8 |
| Lysine | Lys | K | 146.19 | 2.18 | 8.95 | 10.53 | -3.9 |
| Methionine | Met | M | 149.21 | 2.28 | 9.21 | - | 1.9 |
| Phenylalanine | Phe | F | 165.19 | 1.83 | 9.13 | - | 2.8 |
| Proline | Pro | P | 115.13 | 1.99 | 10.60 | - | -1.6 |
| Serine | Ser | S | 105.09 | 2.21 | 9.15 | - | -0.8 |
| Threonine | Thr | T | 119.12 | 2.09 | 9.10 | - | -0.7 |
| Tryptophan | Trp | W | 204.23 | 2.83 | 9.39 | - | -0.9 |
| Tyrosine | Tyr | Y | 181.19 | 2.20 | 9.11 | 10.07 | -1.3 |
| Valine | Val | V | 117.15 | 2.32 | 9.62 | - | 4.2 |
Note: pKa values can vary slightly depending on the chemical environment.
Visualizations of Core Concepts
Diagrams are provided to illustrate fundamental peptide structures and characterization workflows.
References
- 1. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. testbook.com [testbook.com]
- 4. What are the physical properties of peptides? | AAT Bioquest [aatbio.com]
- 5. A Simple Note On Characteristics Of Peptide Bonds [unacademy.com]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. vedantu.com [vedantu.com]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Optimizing Sample Pre-treatment for Isoelectric Focusing [eureka.patsnap.com]
